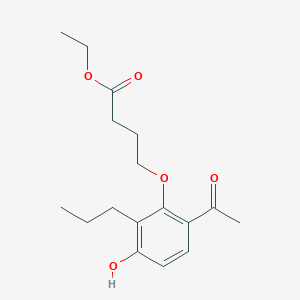

![molecular formula C14H20N2O6 B127288 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol CAS No. 112935-92-9](/img/structure/B127288.png)

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

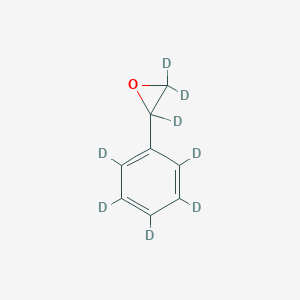

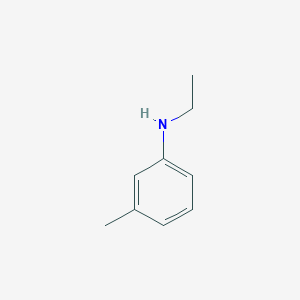

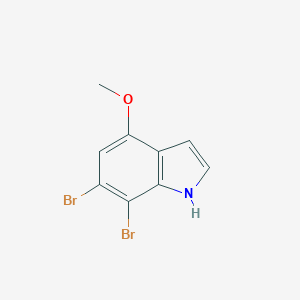

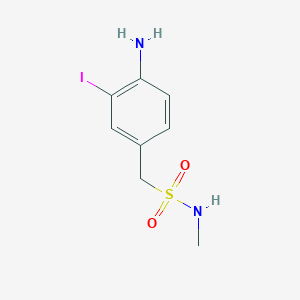

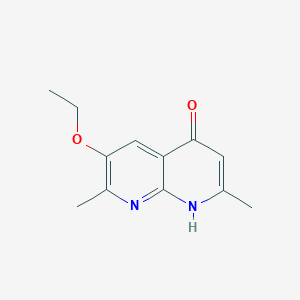

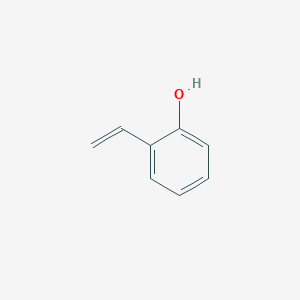

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is a chemical compound with the molecular formula C14H20N2O6 and a molecular weight of 312.32 g/mol . It is primarily used in scientific research, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a dimethylcarbamic acid ester and a phenylene ester.

化学反応の分析

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

科学的研究の応用

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol has diverse applications in scientific research. It is used in the study of drug delivery systems, enzyme inhibitors, and other biochemical processes . Its unique properties make it a valuable tool for investigating various biological and chemical phenomena. In the field of medicine, it is used to explore potential therapeutic applications, although it is not intended for clinical use . In industry, the compound is utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol involves its interaction with specific molecular targets and pathways. As a derivative of bambuterol, it is likely to act as a beta2-adrenoceptor agonist, leading to the relaxation of smooth muscle and dilation of bronchial passages . This effect is mediated through the stimulation of beta-adrenergic receptors, which activate intracellular adenyl cyclase and increase cyclic AMP levels . The increased cyclic AMP levels result in the relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells .

類似化合物との比較

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is similar to other beta2-adrenoceptor agonists, such as terbutaline and salbutamol. its unique structure, which includes a dimethylcarbamic acid ester and a phenylene ester, distinguishes it from these compounds . This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties. Other similar compounds include bambuterol and its derivatives, which share a similar mechanism of action but differ in their chemical structures and specific applications .

特性

IUPAC Name |

[3-(1,2-dihydroxyethyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBUKWDZAQWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC(=CC(=C1)C(CO)O)OC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552836 |

Source

|

| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112935-92-9 |

Source

|

| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5W7RF5AQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)